molecular formula C8H5BrMgS B6317450 Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 98754-49-5

Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No. B6317450
CAS RN: 98754-49-5
M. Wt: 237.40 g/mol
InChI Key: ZXEPDEBVBUHXRZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

This compound is commonly synthesized in a variety of forms, including a 0.50 M solution in 2-MeTHF. During the synthesis process, it’s important to wear protective gear to avoid contact with the skin . In case of encountering toxic or irritating substances, the operation should be completed in a glove box to avoid harm to the experimenter .


Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-2-ylmagnesium bromide is C8H6BrMgS. The molecular weight is 237.399 .


Chemical Reactions Analysis

Benzo[b]thiophen-2-ylmagnesium bromide is used in organic synthesis to introduce the benzo[b]thiophene functional group into other molecules. This compound is a Grignard reagent, which are known for their ability to form carbon-carbon bonds.

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including Benzo[b]thiophen-2-ylmagnesium bromide, have been used extensively in the synthesis of a variety of thiophene derivatives . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Development of Biologically Active Compounds

Benzo[b]thiophen-2-ylmagnesium bromide has been used as an intermediate in organic synthesis for the preparation of a variety of molecules, including biologically active compounds . This makes it a crucial component in the development of new drugs and therapies.

Industrial Chemistry and Material Science

Thiophene derivatives, including Benzo[b]thiophen-2-ylmagnesium bromide, are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection and longevity of various materials and structures.

Organic Semiconductors

Thiophene-mediated molecules, such as Benzo[b]thiophen-2-ylmagnesium bromide, have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with applications in various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Benzo[b]thiophen-2-ylmagnesium bromide and similar compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, from television screens to lighting.

Pharmacological Properties

Compounds with the thiophene ring system, including Benzo[b]thiophen-2-ylmagnesium bromide, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in the development of new drugs and treatments.

Synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane

3-Bromothianaphthene, a compound that can be synthesized from Benzo[b]thiophen-2-ylmagnesium bromide, may be used in the synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane . This highlights the compound’s role in the synthesis of other complex organic compounds.

Organic Field-Effect Transistors (OFETs)

Benzo[b]thiophen-2-ylmagnesium bromide and similar compounds are used in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its construction.

Safety And Hazards

During the experiment, it’s important to wear protective eyewear, protective clothing, and gloves to avoid contact with the skin . If toxic or irritating substances are produced during the experiment, the operation should be completed in a glove box to avoid harm to the experimenter .

Future Directions

The benzo[b]thiophene scaffold is one of the privileged structures in drug discovery as this core exhibits various biological activities allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents and many more . Therefore, the future directions of Benzo[b]thiophen-2-ylmagnesium bromide could be in the field of medicinal chemistry, where it could be used to synthesize new potent lead molecules in drug design .

properties

IUPAC Name

magnesium;2H-1-benzothiophen-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEPDEBVBUHXRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]S2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-2-ylmagnesium bromide

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